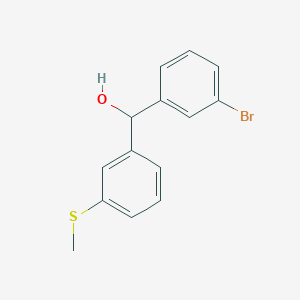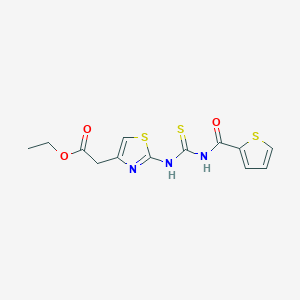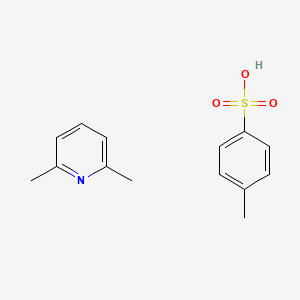
2,6-Dimethylpyridinium P-toluenosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dimethylpyridinium P-toluenosulfonate” is a chemical compound with the CAS Number: 93471-41-1 . It is also known as "2,6-Litidinium p-Toluenesulfonate" . The molecular formula of this compound is C14H17NO3S and it has a molecular weight of 279.35 .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethylpyridinium P-toluenosulfonate” is represented by the linear formula C14H17NO3S . More detailed structural information or analysis is not available in the search results.
Physical And Chemical Properties Analysis
“2,6-Dimethylpyridinium P-toluenosulfonate” appears as a white to light yellow powder or crystalline solid . It has a melting point range of 115.0 to 119.0 °C . This compound is almost transparent in water .
Applications De Recherche Scientifique
Anti-allergic Agent Development
- Lead Optimization : Derivatives of dimethyl-2-phenoxyethylsulfonium p-toluenesulfonate, a compound structurally related to 2,6-Dimethylpyridinium P-toluenosulfonate, have shown potential in the development of treatments for type I allergic diseases. A derivative of this compound, 2-[4-(3-ethoxy-2-hydroxypropoxy)phenoxy]ethyldimethyl- sulfonium p-toluenesulfonate, was chosen for preclinical study due to its promising anti-allergic activity and favorable toxicity and cholinergic activity profile (Tada et al., 2003). Similar findings were observed in an earlier study, where some derivatives inhibited IgE-induced rat homologous passive cutaneous anaphylaxis, demonstrating anti-allergic potential (Tada et al., 2002).
Environmental Remediation
- Groundwater Remediation : A study on the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate under conditions suitable for in-situ groundwater remediation was conducted. Although not directly involving 2,6-Dimethylpyridinium P-toluenesulfonate, this research highlights the potential application of similar compounds in environmental remediation processes (Park et al., 2016).
Solvation and Solvatochromism
- Solvatochromism Study : In a study exploring solvation, 2,6-Dimethylpyridinium P-toluenesulfonate related compounds were used to investigate solvatochromism - the phenomenon where compounds show different colors in different solvents. The study compared the solvatochromism of various compounds, contributing to a deeper understanding of solvation mechanisms (Pires et al., 2019).
Crystal Structure Analysis
- Non-Coordinating Buffer Systems : A study on 2,6-dimethyl-pyridine-type compounds, including 2,6-dimethyl-pyridine-3-sulfonic acid, revealed their potential as non-coordinating buffer systems in aqueous solutions. This research is important for kinetic and thermodynamic studies involving hydrated metal ions, as it helps avoid complex formation between the buffer and metal ions (Panneerselvam et al., 2000).
Propriétés
IUPAC Name |
2,6-dimethylpyridine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C7H8O3S/c1-6-4-3-5-7(2)8-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFCGHQVBSUJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine 4-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
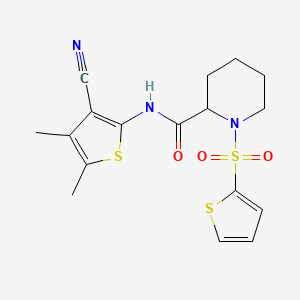
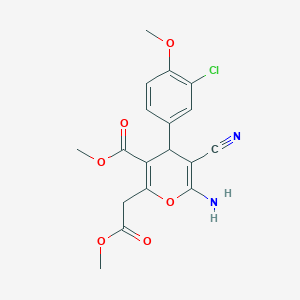
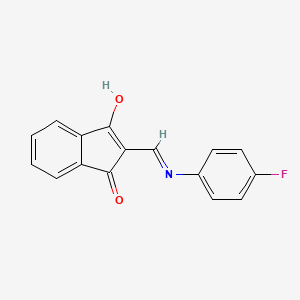
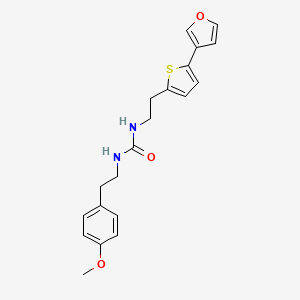

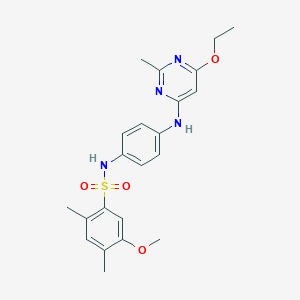
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
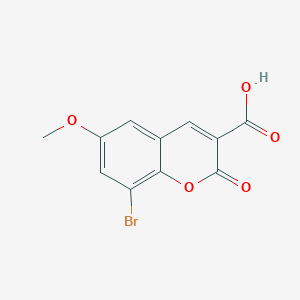
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
